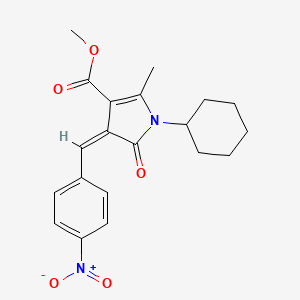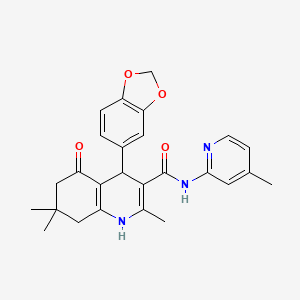![molecular formula C22H22Cl2N2O2S2 B11645293 5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11645293.png)
5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物「5-[(3,4-ジクロロフェニル)メチルスルファニル]-12-エチル-12-メチル-4-プロプ-2-エニル-11-オキサ-8-チア-4,6-ジアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7),5-トリエン-3-オン」は、ジクロロフェニル、メチルスルファニル、エチル、メチル、プロプ-2-エニル、オキサ、チア、およびジアザトリシクロ構造を含む、複数の官能基を特徴とする複雑な有機分子です。
準備方法
合成経路と反応条件
「5-[(3,4-ジクロロフェニル)メチルスルファニル]-12-エチル-12-メチル-4-プロプ-2-エニル-11-オキサ-8-チア-4,6-ジアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7),5-トリエン-3-オン」の合成は、三環コアの形成、ジクロロフェニル基の導入、硫黄原子と酸素原子の組み込みなど、複数のステップを伴う可能性があります。一般的な合成経路には、次のものがあります。
三環コアの形成: 適切な前駆体を用いた環化反応で形成される可能性があります。
ジクロロフェニル基の導入: このステップでは、求核置換反応が関与する可能性があります。
硫黄原子と酸素原子の組み込み: チオールとエーテル形成反応によって達成できます。
工業的生産方法
このような複雑な化合物の工業的生産には、高い収率と純度を確保するために、温度、圧力、触媒などの反応条件の最適化が必要です。連続フロー合成や自動合成プラットフォームなどの技術を使用して、生産をスケールアップできます。
化学反応の分析
反応の種類
化合物「5-[(3,4-ジクロロフェニル)メチルスルファニル]-12-エチル-12-メチル-4-プロプ-2-エニル-11-オキサ-8-チア-4,6-ジアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7),5-トリエン-3-オン」は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 硫黄原子は酸化されてスルホキシドまたはスルホンを形成する可能性があります。
還元: 化合物は還元反応を起こして官能基を修飾することができます。
置換: ジクロロフェニル基は求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸(m-CPBA)などの試薬を使用できます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの試薬が一般的です。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、硫黄原子の酸化によりスルホキシドまたはスルホンが生成される可能性があり、ジクロロフェニル基に対する求核置換反応によりさまざまな官能基が導入される可能性があります。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子を合成するためのビルディングブロックとして使用できます。その独特の構造により、新しい合成経路や反応機構を探求できます。
生物学
生物学的研究において、この化合物は、酵素の相互作用、受容体結合、細胞経路を研究するためのプローブとして役立ちます。その構造的複雑さは、生物学的プロセスを調査するための貴重なツールです。
医学
この化合物の潜在的な医学的用途には、創薬のためのリード化合物としての使用が含まれます。その複数の官能基と三環コアは、酵素や受容体などのさまざまな生体標的に対する潜在的な活性を示唆しています。
産業
産業において、この化合物は、ポリマーやコーティングなどの新しい材料の開発に使用できます。その独特の特性は、触媒や電子材料にも応用が見られます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural complexity makes it a valuable tool for investigating biological processes.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug discovery. Its multiple functional groups and tricyclic core suggest potential activity against various biological targets, such as enzymes and receptors.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may also find applications in catalysis and electronic materials.
作用機序
「5-[(3,4-ジクロロフェニル)メチルスルファニル]-12-エチル-12-メチル-4-プロプ-2-エニル-11-オキサ-8-チア-4,6-ジアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7),5-トリエン-3-オン」がその効果を発揮するメカニズムは、分子標的との特定の相互作用によって異なります。潜在的なメカニズムには、次のものがあります。
酵素阻害: この化合物は、酵素の活性部位に結合することで酵素を阻害する可能性があります。
受容体調節: 受容体と相互作用して、その活性を調節する可能性があります。
経路干渉: この化合物は、細胞経路を干渉し、細胞機能の変化を引き起こす可能性があります。
類似化合物との比較
類似化合物
5-[(3,4-ジクロロフェニル)メチルスルファニル]-12-エチル-12-メチル-4-プロプ-2-エニル-11-オキサ-8-チア-4,6-ジアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7),5-トリエン-3-オン: は、硫黄原子と酸素原子を含む他の三環化合物と比較できます。例として、
独自性
「5-[(3,4-ジクロロフェニル)メチルスルファニル]-12-エチル-12-メチル-4-プロプ-2-エニル-11-オキサ-8-チア-4,6-ジアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7),5-トリエン-3-オン」の独自性は、官能基と三環構造の特定の組み合わせにあります。この組み合わせは、独特の化学的および生物学的特性を付与し、研究および産業用アプリケーションにとって貴重な化合物となっています。
特性
分子式 |
C22H22Cl2N2O2S2 |
|---|---|
分子量 |
481.5 g/mol |
IUPAC名 |
5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H22Cl2N2O2S2/c1-4-8-26-20(27)18-14-10-22(3,5-2)28-11-17(14)30-19(18)25-21(26)29-12-13-6-7-15(23)16(24)9-13/h4,6-7,9H,1,5,8,10-12H2,2-3H3 |
InChIキー |
CXPBFTUUPMRBOQ-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=C(C=C4)Cl)Cl)CC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7Z)-3-(3-acetylphenyl)-7-(4-methoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11645214.png)

![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11645228.png)

![N-[(Z)-[(2,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11645249.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11645251.png)
![N,N'-pyridine-2,6-diylbis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}](/img/structure/B11645257.png)
![Diethyl 1-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11645263.png)
![3-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11645268.png)
![(5-bromofuran-2-yl){3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}methanone](/img/structure/B11645281.png)
![(2Z)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11645288.png)
![2-(4-chlorophenyl)-N-[4-({4-[(E)-2-(2-chlorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]acetamide](/img/structure/B11645298.png)
![cyclohexyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11645301.png)

